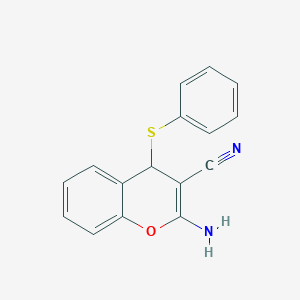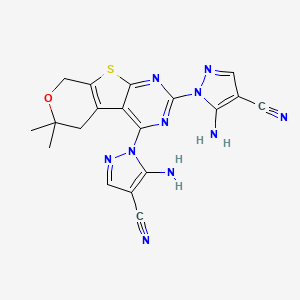
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, phenyl, and pyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aromatic amine and a pyridine derivative. One common method includes the following steps:
Condensation Reaction: The reaction between 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 2-aminopyridine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the imine and pyridine groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-3-yl)butan-1-one: Similar structure but with the pyridine group at a different position.
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-4-yl)butan-1-one: Another positional isomer with the pyridine group at the 4-position.
Uniqueness
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interactions with biological targets.
Eigenschaften
CAS-Nummer |
919997-52-7 |
|---|---|
Molekularformel |
C15H11F3N2O |
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-phenylimino-1-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)14(20-11-6-2-1-3-7-11)10-13(21)12-8-4-5-9-19-12/h1-9H,10H2 |
InChI-Schlüssel |
NMPKVQLUWDJKSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CC=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)

![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)


![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)



